molecular formula C23H30N2O5 B071374 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) CAS No. 171261-25-9

2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2)

Cat. No. B071374
M. Wt: 414.5 g/mol
InChI Key: FWIQMUXRBDZIHN-RSGUCCNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) is not yet fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in disease progression. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. Additionally, it has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery systems targeting the central nervous system. However, one of the limitations of using this compound is its relatively low solubility, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2). One of the main areas of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for use in drug delivery systems.

Synthesis Methods

The synthesis of 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) involves the reaction of N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-phenyl-2-propenamide with oxalic acid dihydrate in the presence of water. The reaction results in the formation of the desired compound in a crystalline form.

Scientific Research Applications

2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.

properties

CAS RN

171261-25-9

Product Name

2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2)

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid

InChI

InChI=1S/C21H28N2O.C2H2O4/c1-3-4-14-23(20-15-18-11-12-19(16-20)22(18)2)21(24)13-10-17-8-6-5-7-9-17;3-1(4)2(5)6/h5-10,13,15,18-19H,3-4,11-12,14,16H2,1-2H3;(H,3,4)(H,5,6)/b13-10+;

InChI Key

FWIQMUXRBDZIHN-RSGUCCNWSA-N

Isomeric SMILES

CCCCN(C1=CC2CCC(C1)N2C)C(=O)/C=C/C3=CC=CC=C3.C(=O)(C(=O)O)O

SMILES

CCCCN(C1=CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O

Canonical SMILES

CCCCN(C1=CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O

synonyms

(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl)-3-phenyl-pro p-2-enamide, oxalic acid

Origin of Product

United States

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